Methyl 4-(benzyloxy)-2,5-difluorobenzoate

Lipophilicity Drug Design Membrane Permeability

Methyl 4-(benzyloxy)-2,5-difluorobenzoate is the only building block that combines a 2,5-difluoro substitution pattern with a 4-benzyloxy protecting group. This unique architecture enables regioselective SNAr and cross-coupling reactions dictated by the 2,5-difluoro electronic effects while preserving a masked phenol handle. The benzyl group is cleanly removed by hydrogenolysis, leaving the methyl ester intact—allowing sequential ester hydrolysis/amide coupling without harsh acid or base. Ideal for constructing fluorinated drug candidates (e.g., SGLT2 inhibitor analogs) and molecular imaging probes. Procure this compound when synthetic routes demand orthogonal protection and precise fluorinated arene elaboration that cannot be achieved with other difluoro or phenol analogs. Typical purity ≥98%, molecular formula C₁₅H₁₂F₂O₃, MW 278.25 g/mol, LogP ~3.83.

Molecular Formula C15H12F2O3
Molecular Weight 278.25 g/mol
CAS No. 1416176-76-5
Cat. No. B6297059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(benzyloxy)-2,5-difluorobenzoate
CAS1416176-76-5
Molecular FormulaC15H12F2O3
Molecular Weight278.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F
InChIInChI=1S/C15H12F2O3/c1-19-15(18)11-7-13(17)14(8-12(11)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyMQVBRJLWEIFCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(benzyloxy)-2,5-difluorobenzoate (CAS 1416176-76-5): Key Procurement Parameters for Fluorinated Aromatic Ester Intermediates


Methyl 4-(benzyloxy)-2,5-difluorobenzoate (CAS 1416176-76-5) is a fluorinated aromatic ester building block characterized by a 2,5-difluorobenzoate core with a 4-benzyloxy substituent . It serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C15H12F2O3, molecular weight of 278.25 g/mol, and typical commercial purity of ≥95% to 98% . The compound features a strategic 2,5-difluoro substitution pattern that provides unique electronic properties and reactivity profiles distinct from other fluorinated benzoate analogs [1].

Why Methyl 4-(benzyloxy)-2,5-difluorobenzoate Cannot Be Simply Substituted with Other Fluorinated Benzoates


Generic substitution of Methyl 4-(benzyloxy)-2,5-difluorobenzoate with other fluorinated benzoates is not feasible due to its unique combination of a 2,5-difluoro substitution pattern and a 4-benzyloxy protecting group. The 2,5-difluoro arrangement imparts specific electronic effects on the aromatic ring that differ markedly from other regioisomers such as 2,3- or 2,4-difluoro analogs, altering reactivity in downstream transformations like nucleophilic aromatic substitution and cross-coupling reactions [1]. Furthermore, the 4-benzyloxy group provides orthogonal protection/deprotection options that are not available with hydroxy, amino, or other substituted analogs, enabling selective functionalization strategies in multi-step syntheses . Compounds lacking the benzyloxy group, such as Methyl 2,5-difluorobenzoate, offer only the fluorinated core without the protected phenolic handle . Conversely, analogs with different benzyloxy positioning (e.g., 3-benzyloxy-2,4-difluoro) present altered steric and electronic environments that can compromise reaction yields and selectivity in established protocols [1].

Quantitative Differentiation Evidence for Methyl 4-(benzyloxy)-2,5-difluorobenzoate: Procurement Rationale Data


Lipophilicity Advantage (LogP) of Methyl 4-(benzyloxy)-2,5-difluorobenzoate Relative to Non-Benzyloxy Analogs

Methyl 4-(benzyloxy)-2,5-difluorobenzoate exhibits a calculated LogP of approximately 3.83, which is significantly higher than the LogP of ~2.1 for the unsubstituted methyl 2,5-difluorobenzoate analog . This increased lipophilicity, attributed to the 4-benzyloxy moiety, enhances predicted membrane permeability and may alter in vivo distribution profiles.

Lipophilicity Drug Design Membrane Permeability

Synthetic Versatility: Orthogonal Functional Handle via 4-Benzyloxy Group in Methyl 4-(benzyloxy)-2,5-difluorobenzoate

The 4-benzyloxy group in Methyl 4-(benzyloxy)-2,5-difluorobenzoate provides an orthogonal protecting group that can be selectively removed via hydrogenolysis, a transformation not possible with methyl 2,5-difluorobenzoate which lacks this functionality . This allows for chemoselective deprotection in the presence of the methyl ester, enabling sequential functionalization strategies.

Protecting Group Strategy Multi-step Synthesis Chemoselectivity

Electronic Modulation by 2,5-Difluoro Substitution Pattern in Methyl 4-(benzyloxy)-2,5-difluorobenzoate

The 2,5-difluoro substitution pattern in Methyl 4-(benzyloxy)-2,5-difluorobenzoate creates a distinct electronic environment compared to other difluoro regioisomers. Computational studies on fluorinated benzoates indicate that the 2,5-arrangement results in unique reactivity profiles in photocatalytic hydrodefluorination reactions, enabling selective transformations not achievable with 2,3- or 2,4-difluoro analogs [1].

Electronic Effects Aromatic Reactivity Fluorine Substitution

Commercial Purity and Availability Profile of Methyl 4-(benzyloxy)-2,5-difluorobenzoate

Methyl 4-(benzyloxy)-2,5-difluorobenzoate is commercially available from multiple suppliers with a minimum purity specification of ≥95% to 98% . In contrast, many regioisomeric analogs, such as Methyl 3-(benzyloxy)-2,4-difluorobenzoate or Methyl 2-(benzyloxy)-4,5-difluorobenzoate, are less commonly stocked and may require custom synthesis, impacting lead times and procurement costs.

Chemical Procurement Purity Specification Supply Chain

Predicted Physicochemical Property Comparison: Boiling Point and Density of Methyl 4-(benzyloxy)-2,5-difluorobenzoate

The predicted boiling point of Methyl 4-(benzyloxy)-2,5-difluorobenzoate is 386.2±42.0 °C, with a predicted density of 1.262±0.06 g/cm³ . These values differ from the unsubstituted methyl 2,5-difluorobenzoate (predicted boiling point ~210-220 °C, density ~1.2 g/cm³), reflecting the impact of the 4-benzyloxy substituent on physical properties.

Physicochemical Properties Handling Purification

Orthogonal Deprotection Selectivity: Benzyl Ether vs. Methyl Ester in Methyl 4-(benzyloxy)-2,5-difluorobenzoate

The benzyl ether group at the 4-position can be cleaved under hydrogenolysis conditions (H2, Pd/C) without affecting the methyl ester moiety . In contrast, analogs such as methyl 4-hydroxy-2,5-difluorobenzoate lack this orthogonal protection and require more stringent conditions for selective functionalization. The corresponding carboxylic acid analog, 4-(benzyloxy)-2,5-difluorobenzoic acid, possesses a free acid group that would require additional protection/deprotection steps in multi-step sequences.

Chemoselective Deprotection Synthetic Strategy Functional Group Compatibility

Optimal Application Scenarios for Procuring Methyl 4-(benzyloxy)-2,5-difluorobenzoate


Multi-Step Synthesis of Fluorinated Drug Candidates Requiring Orthogonal Protecting Group Strategies

This compound is ideal for medicinal chemistry programs constructing fluorinated drug candidates where sequential functionalization is required. The 4-benzyloxy group can be selectively removed via hydrogenolysis while leaving the methyl ester intact, enabling a two-step sequence of ester hydrolysis followed by amide coupling, or vice versa [1]. This orthogonal protection is particularly valuable when synthesizing analogs of SGLT2 inhibitors or other fluorinated pharmaceuticals where precise control over functional group manipulation is critical [2].

Building Block for Late-Stage Functionalization via Cross-Coupling Reactions

The 2,5-difluoro substitution pattern activates specific positions on the aromatic ring for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [1]. Procure this compound when developing synthetic routes that leverage the unique electronic effects of the 2,5-difluoro arrangement to achieve regioselective transformations not possible with other difluoro regioisomers. This is particularly relevant for accessing complex fluorinated arenes with precise substitution patterns [1].

Synthesis of Fluorinated Phenol Derivatives via Hydrogenolytic Deprotection

When a synthetic sequence requires a protected phenol that can be unveiled under mild, neutral conditions, this compound provides an optimal solution. The benzyl group can be cleanly removed by hydrogenolysis to reveal the 4-hydroxy-2,5-difluorobenzoate core without affecting other reducible functionalities that may be present in advanced intermediates . This avoids the harsh acidic or basic conditions that might be required for deprotection of other protecting groups.

Development of Lipophilic Fluorinated Probes for Biological Studies

The enhanced lipophilicity (LogP ~3.83) compared to non-benzyloxy analogs makes this compound a suitable starting material for synthesizing fluorinated probes or tool compounds where improved membrane permeability is desired . Researchers developing fluorescent probes, PET tracers, or other molecular imaging agents may benefit from the favorable physicochemical profile imparted by the 4-benzyloxy substituent.

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